molecular formula C34H39N3O10 B606967 DBCO-PEG4-NHS ester CAS No. 1427004-19-0

DBCO-PEG4-NHS ester

Cat. No.: B606967
CAS No.: 1427004-19-0
M. Wt: 649.7
InChI Key: RRCXYKNJTKJNTD-UHFFFAOYSA-N
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Description

DBCO-PEG4-NHS ester, also known as Dibenzocyclooctyne-PEG4-N-hydroxysuccinimidyl ester, is a compound widely used in the field of bioorthogonal chemistry. This compound is particularly valued for its ability to facilitate copper-free click chemistry reactions, which are essential for labeling and conjugating biomolecules without the need for a copper catalyst. The polyethylene glycol (PEG) spacer arm in its structure imparts water solubility and provides a flexible connection that minimizes steric hindrance during ligation to complementary azide-containing molecules .

Biochemical Analysis

Biochemical Properties

DBCO-PEG4-NHS ester reacts specifically and efficiently with a primary amine (e.g., side chain of lysine residues or aminosilane-coated surfaces) at pH 7-9 to form a covalent bond . The hydrophilic polyethylene glycol (PEG) spacer arm imparts water solubility and provides a long and flexible connection that minimizes steric hindrance involved with ligation to complementary azide-containing molecules .

Cellular Effects

The cellular effects of this compound are primarily related to its role in the synthesis of PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with primary amines to form a covalent bond . This reaction is specific and efficient, occurring at pH 7-9 . The DBCO group in the compound can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .

Temporal Effects in Laboratory Settings

It is known that the compound has good cell membrane permeability and can quickly distribute inside and outside cells .

Metabolic Pathways

This compound is involved in the synthesis of PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins

Transport and Distribution

This compound has good cell membrane permeability and can quickly distribute inside and outside cells

Subcellular Localization

Given its role in the synthesis of PROTACs, it is likely to be found wherever these compounds exert their effects, which is typically in the cytoplasm where the ubiquitin-proteasome system is located .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-PEG4-NHS ester involves the reaction of Dibenzocyclooctyne (DBCO) with a PEG4 linker and N-hydroxysuccinimidyl (NHS) ester. The reaction typically occurs in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethyl formamide (DMF). The NHS ester moiety is moisture-sensitive and readily hydrolyzes, so the reaction must be conducted under an inert atmosphere to avoid moisture condensation .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature and solvent purity, to ensure high yield and purity of the final product. The compound is then purified using techniques such as column chromatography and stored under an inert atmosphere to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

DBCO-PEG4-NHS ester primarily undergoes substitution reactions, specifically acylation reactions with primary amines. The NHS ester reacts with the amine groups to form stable amide bonds. This reaction is favored at near-neutral pH (6-9) and with concentrated protein solutions .

Common Reagents and Conditions

Major Products

The major products of the reaction between this compound and primary amines are amide bonds, resulting in the conjugation of DBCO to the target molecule. This conjugation is stable and can be used for further bioorthogonal reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DBCO-PEG4-NHS ester is unique due to its combination of the DBCO moiety and the PEG4 spacer arm. This combination provides both high reactivity and water solubility, making it highly efficient for bioorthogonal reactions. The PEG spacer minimizes steric hindrance, allowing for more effective conjugation to target molecules .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H39N3O10/c38-30(11-12-31(39)36-25-28-7-2-1-5-26(28)9-10-27-6-3-4-8-29(27)36)35-16-18-44-20-22-46-24-23-45-21-19-43-17-15-34(42)47-37-32(40)13-14-33(37)41/h1-8H,11-25H2,(H,35,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCXYKNJTKJNTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H39N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

649.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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